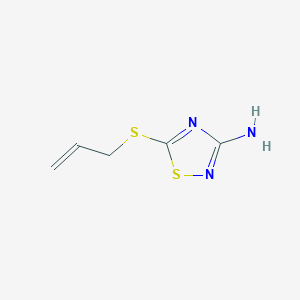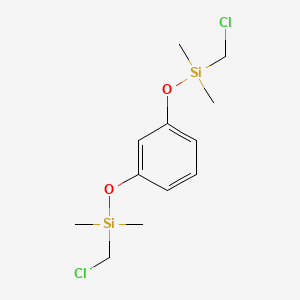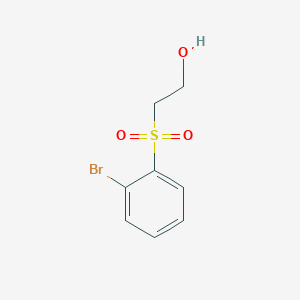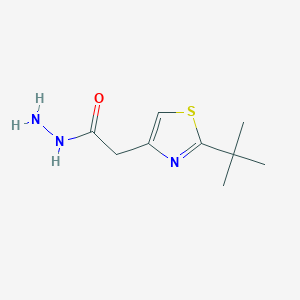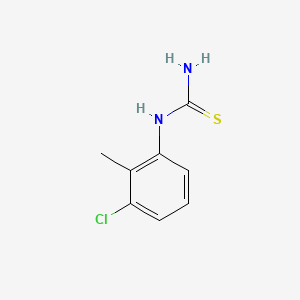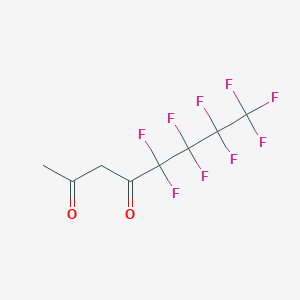
5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione
Overview
Description
5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione (NFO) is a fluorinated organic compound that has a wide variety of applications in the scientific research field. It is a versatile compound that can be used for synthesizing new compounds, as a reagent for a variety of reactions, and as a catalyst for a range of reactions. NFO is also used in the development of new drugs and medical treatments.
Scientific Research Applications
Thermal Decomposition and Chemical Vapour Deposition
- Research on β-diketones, closely related to nonafluorooctane-2,4-dione, has shown their use in studying thermal decomposition and chemical vapour deposition processes. For instance, hexafluoropentane-2,4-dione, a compound with similar structural features, undergoes decomposition involving molecular elimination pathways and ring closure, yielding various fluorinated compounds (Russell & Yee, 2005).
Molecular Structure and Vibrational Analysis
- The structure and vibrational properties of related β-diketones have been investigated using advanced computational methods like Density Functional Theory (DFT). Such studies provide insights into molecular geometry, stability, and reactivity of these compounds (Tayyari et al., 2008).
Synthesis and Isomerization Studies
- Nonafluorooctane-2,4-dione derivatives have been explored in synthesis and isomerization studies. For example, hexafluoro and tetrafluorooctane diones have been used to generate dienes and enones, indicating the compound's utility in organic synthesis and isomerization reactions (Burton & Tsao, 1988).
Fluorine Chemistry and Heterocyclic Compound Synthesis
- The compound's reactions with urea have been used to synthesize fluorine-containing N-heterocycles, demonstrating its application in the development of novel heterocyclic compounds (Saloutina et al., 2012).
Room-Temperature Chemical Reactions
- Studies have investigated the room-temperature reactions of β-diketones, revealing their potential in synthesizing fluorinated derivatives and other complex molecules under mild conditions (Stavber & Zupan, 1983).
Organocatalysis and Polymerization
- The compound and its derivatives have applications in organocatalyzed ring-opening polymerization, showcasing their role in polymer science and material engineering (Boullay et al., 2010).
properties
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-3(18)2-4(19)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPVZXRGQCXFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379715 | |
| Record name | (Perfluoro-1-butyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione | |
CAS RN |
355-84-0 | |
| Record name | (Perfluoro-1-butyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)
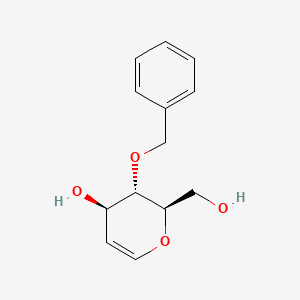
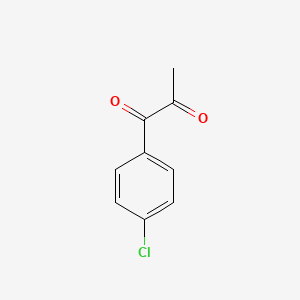
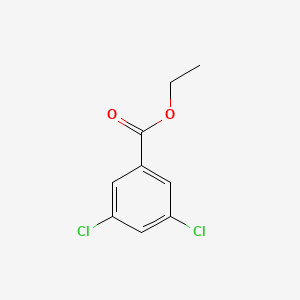
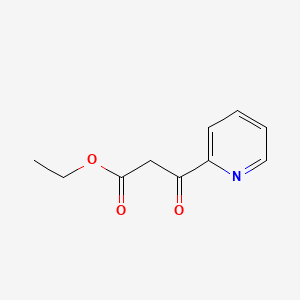
![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)
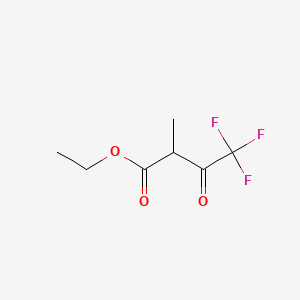
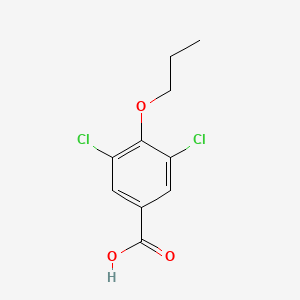
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)
